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Compound of Interest

Compound Name: (5-Bromothiazol-4-yl)methanol
CAS No.: 912639-68-0
Cat. No.: B1444420
Get Quote
. J

Despite a comprehensive search of available scientific databases and chemical supplier
information, detailed experimental spectroscopic data (NMR, IR, and MS) for (5-Bromothiazol-
4-yl)methanol could not be located. As a result, the creation of an in-depth technical guide with
experimental protocols and data analysis is not possible at this time.

This document serves to outline the information that was accessible and to provide a
framework for the type of data required for a complete spectroscopic characterization of this
compound.

Compound Identification

Chemical Name: (5-Bromothiazol-4-yl)methanol
Molecular Formula: CaHaBrNOS
Molecular Weight: 194.05 g/mol

Chemical Structure:
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Caption: Molecular Structure of (5-Bromothiazol-4-yl)methanol

While specific data for (5-Bromothiazol-4-yl)methanol is unavailable, data for its isomers,
such as (4-Bromothiazol-5-yl)methanol and (2-Bromo-4-methylthiazol-5-yl)methanol, are
mentioned in various chemical supplier databases. This suggests that spectroscopic data for
similar compounds is being generated and may become available in the future.

Required Spectroscopic Data for a Complete
Technical Guide

A comprehensive technical guide for researchers, scientists, and drug development
professionals would necessitate the following spectroscopic data and analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (Proton NMR): This would provide information on the chemical environment of the
hydrogen atoms in the molecule. Key data points would include:

o Chemical shifts (d) in ppm.

o Integration values to determine the ratio of protons.

o Multiplicity (singlet, doublet, triplet, etc.) to understand proton coupling.

o Coupling constants (J) in Hz to determine the spatial relationship between protons.

e 13C NMR (Carbon-13 NMR): This technique would identify the different carbon environments
within the molecule. The essential data would be the chemical shifts (&) in ppm for each
unique carbon atom.

Typical Experimental Protocol for NMR:
A detailed protocol would include:

o Sample Preparation: Dissolving a precisely weighed sample (typically 5-10 mg) in a
deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: Use of a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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» Data Acquisition: Setting parameters such as the number of scans, relaxation delay, and
pulse sequence.

» Data Processing: Fourier transformation of the raw data, followed by phasing and baseline
correction.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in (5-Bromothiazol-4-
yl)methanol. The spectrum would show absorption bands corresponding to specific vibrational
frequencies of chemical bonds. Key expected absorptions would include:

o O-H stretch: A broad band typically in the region of 3200-3600 cm™1, characteristic of the
alcohol group.

o C-H stretches: Absorptions for aromatic and aliphatic C-H bonds.

e C=N and C=C stretches: Bands associated with the thiazole ring.

e C-O stretch: An absorption in the region of 1000-1300 cm~1.

e C-Br stretch: Typically found in the lower frequency region of the spectrum.
Typical Experimental Protocol for IR Spectroscopy:

o Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl
or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use of a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collection of an interferogram and subsequent Fourier transformation to
obtain the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation
pattern of the molecule, confirming its identity. Key data points would be:
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» Molecular lon Peak (M*): A peak corresponding to the molecular weight of the compound.
The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal
intensity due to the natural isotopic abundance of 7°Br and 8!Br.

o Fragmentation Pattern: Analysis of the fragment ions to deduce the structure of the
molecule.

Typical Experimental Protocol for Mass Spectrometry:

« lonization Method: Choice of an appropriate ionization technique, such as Electron lonization
(El) or Electrospray lonization (ESI).

e Mass Analyzer: Use of a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

» Data Analysis: Interpretation of the resulting mass spectrum to determine the molecular
weight and fragmentation pathways.

Conclusion and Future Outlook

The lack of publicly available spectroscopic data for (5-Bromothiazol-4-yl)methanol highlights
a gap in the scientific literature and chemical databases. For researchers working with this
compound, the generation and publication of this data would be a valuable contribution to the
chemical science community. A complete spectroscopic dataset is essential for unambiguous
structure confirmation, purity assessment, and as a reference for future synthetic and medicinal
chemistry efforts involving this molecule. Researchers in possession of this compound are
encouraged to perform these analyses and disseminate the results.

» To cite this document: BenchChem. [Spectroscopic Data for (5-Bromothiazol-4-yl)methanol:
A Comprehensive Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444420/docs#spectroscopic-data-for-5-
bromothiazol-4-yl-methanol-a-comprehensive-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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